(2-Aminoethoxy)cycloheptane

Overview

Description

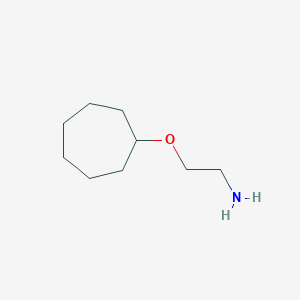

(2-Aminoethoxy)cycloheptane is an organic compound with the molecular formula C9H19NO It is a cycloalkane derivative, featuring a seven-membered ring with an aminoethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminoethoxy)cycloheptane typically involves the reaction of cycloheptanol with ethylene oxide, followed by amination The reaction conditions often require a catalyst, such as a strong acid or base, to facilitate the opening of the ethylene oxide ring and subsequent attachment to the cycloheptane ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

(2-Aminoethoxy)cycloheptane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the amino group to an amine or other derivatives.

Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cycloheptanone or cycloheptanoic acid, while reduction can produce cycloheptylamine.

Scientific Research Applications

(2-Aminoethoxy)cycloheptane has shown promising biological activities that suggest potential therapeutic uses:

- Antioxidant Properties : Research indicates that derivatives of this compound can enhance antioxidant activity in composite materials. For instance, films made from a derivative exhibited a free radical scavenging activity of 86.5% against DPPH, indicating strong antioxidant potential.

- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial effects against pathogens such as Escherichia coli and Staphylococcus aureus, suggesting that this compound may also possess similar properties.

Case Study: Antioxidant Active Films

A study prepared antioxidant active films using this compound derivatives blended with cellulose. The results showed:

- Tensile Strength : A slight decrease (2.9% ± 0.2%) in tensile strength was noted.

- Antioxidant Activity : A significant improvement in oxidation resistance was observed, indicating the compound's potential in food packaging and biomedical applications.

Composite Materials

The incorporation of this compound into polymer matrices has been explored for developing advanced materials:

- Film Formation : Its use in creating composite films enhances mechanical properties while providing antioxidant benefits.

Data Table: Properties of Composite Films

| Property | Value |

|---|---|

| Antioxidant Activity | 86.5% against DPPH |

| Mechanical Strength | Decrease of 2.9% |

| Composition | AECs blended with cellulose |

Synthetic Applications

This compound serves as a versatile intermediate in organic synthesis:

- Solid-Phase Peptide Synthesis : It can be utilized as a linker or spacer in solid-phase peptide synthesis, enhancing the synthesis of bioactive peptides .

Case Study: Solid-Phase Synthesis

Research indicates that derivatives of this compound can be effectively used to synthesize high-load polystyrene-polyethylene glycol-like resins, optimizing physicochemical characteristics for drug design .

Mechanism of Action

The mechanism of action of (2-Aminoethoxy)cycloheptane involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The cycloheptane ring provides a hydrophobic environment that can modulate the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Cycloheptanol: A precursor in the synthesis of (2-Aminoethoxy)cycloheptane.

Cycloheptylamine: A related compound with similar structural features but different functional groups.

Cycloheptanone: An oxidation product of this compound.

Uniqueness

This compound is unique due to its combination of a cycloheptane ring and an aminoethoxy substituent. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

(2-Aminoethoxy)cycloheptane is an organic compound with significant potential in biological applications, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₅NO

- Structure : The compound features a cycloheptane ring with an amino group and an ethoxy group attached at the second position. This unique structure allows for various interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors through the following mechanisms:

- Hydrogen Bonding : The amino group can form hydrogen bonds with target biomolecules, enhancing binding affinity.

- Hydrophobic Interactions : The cycloheptane ring provides a hydrophobic environment that can modulate the compound's binding specificity.

- Enzyme Modulation : The compound may act as an enzyme inhibitor or activator, influencing metabolic pathways and gene expression.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, including:

- Cellular Effects : It influences cell signaling pathways, gene expression, and cellular metabolism. Studies suggest that it can promote cell growth and differentiation at lower doses while exhibiting toxic effects at higher concentrations.

- Pharmacological Potential : The compound's structural features suggest potential interactions with various receptors and enzymes, making it a candidate for further pharmacological studies.

Comparative Analysis with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| Cycloheptanol | Precursor in synthesis | Limited biological activity |

| Cycloheptylamine | Similar structure, different functional groups | Varies; potential for neuroactivity |

| Cycloheptanone | Oxidation product | Potentially different pharmacological effects |

Case Studies and Research Findings

-

Cellular Interaction Studies :

- Research has shown that this compound interacts with various cellular receptors, influencing cellular responses. For instance, studies indicate its role in modulating apoptosis in specific cell lines.

-

Dosage Effects in Animal Models :

- In animal studies, varying dosages of this compound have demonstrated differential effects on cellular health. Lower doses promoted beneficial outcomes such as enhanced cell viability, while higher doses resulted in increased apoptosis and cellular damage.

-

Stability and Degradation :

- The compound's stability under laboratory conditions has been studied, revealing that degradation products may also possess biological activity. This highlights the importance of understanding the temporal effects of this compound on cellular functions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Aminoethoxy)cycloheptane, and how do reaction conditions influence yield?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution between cycloheptanol derivatives and 2-aminoethanol. A typical approach involves:

-

Reacting bromocycloheptane with 2-aminoethanol under reflux in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours.

-

Purification via column chromatography (silica gel, eluent: chloroform/methanol 9:1).

Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of bromocycloheptane to 2-aminoethanol) and exclusion of moisture to prevent hydrolysis . For alternative pathways, multi-step protocols involving protective groups (e.g., Boc for the amine) may reduce side reactions .Method Conditions Yield Key Challenges Direct substitution DMF, 80°C, 24h 45–55% Competing elimination reactions Protective group strategy THF, Boc-protected intermediate 60–70% Additional deprotection steps

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a combination of:

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 1.4–1.8 ppm (cycloheptane protons), δ 3.4–3.6 ppm (-OCH₂CH₂NH₂), and δ 2.7–2.9 ppm (NH₂, broad singlet).

- ¹³C NMR : Signals at 25–30 ppm (cycloheptane carbons), 70–75 ppm (ether oxygen-linked carbons).

- Mass spectrometry : Expected molecular ion [M+H]⁺ at m/z 158.2 (C₉H₁₉NO⁺).

- FT-IR : Stretching vibrations at 3350 cm⁻¹ (N-H), 1100 cm⁻¹ (C-O-C).

Discrepancies in spectral data may indicate impurities (e.g., unreacted bromocycloheptane) or oxidation byproducts .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Storage : Keep in airtight containers under nitrogen at 4°C to prevent oxidation or moisture absorption .

- Incompatibilities : Avoid contact with strong acids (risk of exothermic decomposition) and oxidizing agents (e.g., peroxides, nitrates) .

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for synthesis/purification steps to minimize inhalation exposure .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the aminoethoxy group influence this compound’s interactions with lipid bilayers or protein targets?

- Methodological Answer : The aminoethoxy moiety enhances hydrophilicity and hydrogen-bonding capacity, making the compound suitable for:

- Membrane permeability studies : Use fluorescent tagging (e.g., dansyl chloride) to track cellular uptake via confocal microscopy.

- Protein binding assays : Employ surface plasmon resonance (SPR) to measure affinity for amine-reactive targets (e.g., kinases).

Computational modeling (MD simulations) can predict binding modes, but experimental validation is critical due to cycloheptane’s conformational flexibility .

Q. How can researchers resolve contradictions in toxicity data for this compound?

- Methodological Answer : Discrepancies may arise from:

- Variability in impurity profiles (e.g., residual solvents or brominated byproducts). Perform GC-MS to quantify impurities .

- Species-specific toxicity : Conduct comparative studies using in vitro models (human hepatocytes vs. rodent cell lines).

- Dose-response relationships : Use Hill equation analysis to differentiate acute vs. chronic effects. For example, LC₅₀ values in aquatic models (e.g., Daphnia magna) may conflict due to differences in exposure duration .

Q. What computational tools are suitable for predicting the environmental persistence of this compound?

- Methodological Answer :

- QSAR models : Predict biodegradability using EPI Suite or TEST software. Input SMILES string

NCCOC1CCCCCC1to estimate half-life in soil/water . - Molecular docking : Assess binding to cytochrome P450 enzymes (critical for metabolic breakdown).

- Limitations : Cycloheptane’s ring strain (vs. cyclohexane) may lead to underestimation of reactivity in standard models, necessitating experimental cross-validation .

Q. Data Presentation Guidelines

- Tables/Graphs : Use error bars for yield/toxicity data to indicate variability (e.g., ± SEM). For spectral data, include peak assignments and coupling constants .

- Statistical analysis : Apply ANOVA for multi-condition comparisons (e.g., synthesis methods) and Tukey’s post-hoc test to identify significance .

Properties

IUPAC Name |

2-cycloheptyloxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c10-7-8-11-9-5-3-1-2-4-6-9/h9H,1-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFJMRBSCKYIWIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.